Magnesium bromate hexahydrate
Description
Contextualization within Inorganic Chemistry and Hydrate (B1144303) Systems
In the broader landscape of inorganic chemistry, magnesium bromate (B103136) hexahydrate is classified as a metal salt of a halogen oxyacid. Its structure and behavior are emblematic of hydrated inorganic compounds, where water molecules are integral to the crystalline lattice. The study of such hydrates is crucial for understanding coordination chemistry, as the water molecules act as ligands, forming a coordination complex with the magnesium ion. Research into the dehydration process of this compound, for instance, reveals a stepwise loss of water molecules, yielding lower hydrates before complete decomposition at elevated temperatures. drugfuture.comsmolecule.com This thermal behavior provides insights into the varying bond strengths and geometric arrangements of the water molecules within the crystal structure.
The compound's existence as a hexahydrate is a key feature, influencing its solubility and crystalline form. chemicalbook.comwikipedia.org It is soluble in water but insoluble in alcohol, a common characteristic of many inorganic salts. chemicalbook.comncats.io The study of its isomorphous relationship with other hexahydrate bromates and chlorates of divalent metals like nickel, cobalt, and zinc further situates it within a family of compounds that share similar crystal structures. ajsonline.org
Overview of Scholarly Research Trajectories Pertaining to Magnesium Bromate Hexahydrate
Scholarly investigations into this compound have followed several distinct, albeit interconnected, trajectories. A significant area of research has been the characterization of its fundamental physicochemical properties. This includes determination of its molecular weight, crystal structure, and spectroscopic characteristics. drugfuture.comnih.gov
Another prominent research avenue involves the study of its thermal decomposition. Understanding how the compound behaves upon heating is essential for both handling and for potential applications where it might be subjected to elevated temperatures. drugfuture.comsmolecule.com Research in this area has identified the temperatures at which it loses its water of hydration and subsequently decomposes. drugfuture.com
Furthermore, some studies have explored its role as an oxidizing agent in specific chemical reactions. chemicalbook.com While it is noted that more potent oxidizing agents are commercially available, the reactivity of magnesium bromate provides a basis for comparative studies and for understanding the redox chemistry of bromate salts. chemicalbook.comncats.io More specialized research has also delved into its application in areas such as flame retardants. smolecule.com
The following table provides a summary of the key chemical and physical properties of this compound:
| Property | Value |
| Chemical Formula | Mg(BrO₃)₂·6H₂O ontosight.ai |
| Molecular Weight | 388.20 g/mol nih.gov |
| Appearance | White crystalline powder or colorless crystals chemicalbook.comontosight.aidrugfuture.com |
| Solubility | Soluble in water; insoluble in alcohol chemicalbook.comncats.io |
| Decomposition | Loses water at approximately 200°C and decomposes at higher temperatures drugfuture.com |
Research into this compound continues to contribute to a deeper understanding of inorganic hydrate systems and their behavior.
Structure
2D Structure
Properties
CAS No. |
7789-36-8 |
|---|---|
Molecular Formula |
Br2H12MgO12 |
Molecular Weight |
388.2 g/mol |
IUPAC Name |
magnesium;dibromate;hexahydrate |
InChI |
InChI=1S/2BrHO3.Mg.6H2O/c2*2-1(3)4;;;;;;;/h2*(H,2,3,4);;6*1H2/q;;+2;;;;;;/p-2 |
InChI Key |
CMVOJSWILFNLFI-UHFFFAOYSA-L |
SMILES |
O.O.O.O.O.O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Mg+2] |
Canonical SMILES |
O.O.O.O.O.O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Mg+2] |
Other CAS No. |
7789-36-8 |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Techniques for Magnesium Bromate Hexahydrate
Established Laboratory Synthesis Routes
The preparation of magnesium bromate (B103136) hexahydrate can be achieved through various chemical reactions, primarily involving the neutralization of bromic acid or metathesis reactions.
Reaction of Magnesium Oxide with Bromic Acid
One of the direct methods for synthesizing magnesium bromate involves the reaction of magnesium oxide (MgO) with bromic acid (HBrO₃). In this process, the basic oxide reacts with the acid to form magnesium bromate and water. atomistry.comcollegedunia.com The resulting aqueous solution is then concentrated to facilitate the crystallization of the hexahydrate form.
Reaction: MgO + 2HBrO₃ → Mg(BrO₃)₂ + H₂O
This method is straightforward but requires the prior preparation of bromic acid, which is itself a strong oxidizing agent.
Neutralization Reactions with Magnesium Carbonate or Hydroxide (B78521)
A common and effective approach involves the neutralization of bromic acid with a magnesium base, such as magnesium carbonate (MgCO₃) or magnesium hydroxide (Mg(OH)₂). atomistry.comchemicalbook.com These reactions are acid-base neutralizations that yield the soluble magnesium bromate salt.
When magnesium carbonate is used, it reacts with bromic acid to produce magnesium bromate, water, and carbon dioxide gas. collegedunia.comchemicalbook.com The evolution of CO₂ gas is a visual indicator that the reaction is proceeding.
Reaction with Magnesium Carbonate: MgCO₃ + 2HBrO₃ → Mg(BrO₃)₂ + H₂O + CO₂
Alternatively, magnesium hydroxide can be used as the base. This reaction is a direct neutralization that forms magnesium bromate and water without the production of a gaseous byproduct. chemicalbook.com
Reaction with Magnesium Hydroxide: Mg(OH)₂ + 2HBrO₃ → Mg(BrO₃)₂ + 2H₂O
It is noted that magnesium bromate can be unstable in acidic conditions, potentially decomposing if one attempts to isolate it from the solution. chemicalbook.com
Double Displacement Reactions (e.g., Magnesium Sulfate (B86663) with Barium Bromate)
Double displacement, or metathesis, reactions provide an alternative route that leverages solubility differences. A prominent example is the reaction between an aqueous solution of magnesium sulfate (MgSO₄) and a suspension of barium bromate (Ba(BrO₃)₂). chemicalbook.com
Reaction: MgSO₄(aq) + Ba(BrO₃)₂(s) → Mg(BrO₃)₂(aq) + BaSO₄(s)
In this reaction, the highly insoluble barium sulfate (BaSO₄) precipitates out of the solution, while the desired magnesium bromate remains dissolved in the aqueous phase. quizlet.com The solid barium sulfate can then be removed by filtration, leaving a relatively pure solution of magnesium bromate from which the hexahydrate can be crystallized. chemicalbook.com This method is particularly useful as it avoids the direct handling of concentrated bromic acid.
Table 1: Summary of Synthesis Reactions for Magnesium Bromate
| Reactant 1 | Reactant 2 | Products | Reaction Type |
|---|---|---|---|
| Magnesium Oxide (MgO) | Bromic Acid (HBrO₃) | Magnesium Bromate (Mg(BrO₃)₂), Water (H₂O) | Acid-Base |
| Magnesium Carbonate (MgCO₃) | Bromic Acid (HBrO₃) | Magnesium Bromate (Mg(BrO₃)₂), Water (H₂O), Carbon Dioxide (CO₂) | Acid-Base (Neutralization) |
| Magnesium Hydroxide (Mg(OH)₂) | Bromic Acid (HBrO₃) | Magnesium Bromate (Mg(BrO₃)₂), Water (H₂O) | Acid-Base (Neutralization) |
| Magnesium Sulfate (MgSO₄) | Barium Bromate (Ba(BrO₃)₂) | Magnesium Bromate (Mg(BrO₃)₂), Barium Sulfate (BaSO₄) | Double Displacement (Precipitation) |
Crystallization and Recrystallization Processes from Aqueous Solutions
Regardless of the synthetic route used, the final step involves isolating the solid magnesium bromate hexahydrate (Mg(BrO₃)₂·6H₂O) from the resulting aqueous solution. This is achieved through crystallization.
The process typically involves carefully evaporating the solvent (water) from the filtered solution to increase the concentration of magnesium bromate. chemicalbook.com As the concentration surpasses the solubility limit, the solution becomes supersaturated. Cooling the concentrated solution then induces the formation of crystals, as the solubility of magnesium bromate decreases at lower temperatures. The product appears as colorless, regular octahedra. atomistry.com
For purification, recrystallization is employed. This technique involves dissolving the impure crystalline solid in a minimum amount of hot solvent. libretexts.org Since the solubility of the compound is generally higher at elevated temperatures, this allows for the creation of a saturated solution. Any insoluble impurities can be filtered off at this stage. The hot solution is then allowed to cool slowly. As the solution cools, the solubility of the magnesium bromate decreases, causing it to crystallize out, while the more soluble impurities remain in the solution. libretexts.org The purified crystals are then separated from the mother liquor by filtration. The hexahydrate form is known to lose its water of crystallization upon heating to around 200°C. atomistry.com
Optimization of Synthesis Parameters for Enhanced Purity and Yield
To maximize the yield and ensure the high purity of this compound, several reaction parameters must be carefully controlled. The optimization of these factors is crucial for both laboratory-scale preparations and potential industrial applications. growthmarketreports.com
Key parameters for optimization include:
Stoichiometry of Reactants: Using the correct molar ratios of reactants as dictated by the balanced chemical equation is fundamental. An excess of one reactant may be used to drive the reaction to completion, but this can also lead to contamination of the final product, necessitating more rigorous purification steps.
Temperature Control: Reaction temperature can significantly influence both the reaction rate and the stability of the product. Magnesium bromate decomposes at temperatures above 200°C. atomistry.com For neutralization and displacement reactions, maintaining a controlled temperature can prevent unwanted side reactions or premature decomposition.
pH Management: The stability of the bromate ion (BrO₃⁻) is pH-dependent. In strongly acidic conditions, bromates can decompose. chemicalbook.com Therefore, in synthesis methods involving bromic acid, the pH must be carefully managed, especially during the workup and crystallization phases, to prevent loss of product.
Removal of Byproducts: In double displacement reactions, the efficient removal of the precipitated byproduct (e.g., BaSO₄) is critical for the purity of the final product. Thorough filtration and washing of the precipitate are necessary to avoid contamination. chemicalbook.com Similarly, in neutralization reactions involving magnesium carbonate, ensuring the complete removal of dissolved CO₂ before crystallization can improve crystal quality.
Table 2: Optimization of Synthesis Parameters
| Parameter | Objective and Rationale for Optimization |
|---|---|
| Reactant Concentration | To ensure the reaction proceeds efficiently and to control the saturation level during crystallization. Adjusting concentration can maximize yield and influence crystal size. |
| Temperature | To control the rate of reaction and prevent the thermal decomposition of the product. atomistry.com Gradual cooling during crystallization is essential for forming well-defined, pure crystals. |
| pH Level | To maintain the stability of the bromate ion and prevent its decomposition in highly acidic environments, thereby maximizing the yield of the desired salt. chemicalbook.com |
| Reaction Time | To ensure the reaction goes to completion. Insufficient time can lead to low yields, while excessively long times may not offer significant benefits and could increase the chance of side reactions. |
| Filtration and Washing | To effectively remove insoluble byproducts or impurities. In the double displacement method, this step is crucial for separating BaSO₄ from the Mg(BrO₃)₂ solution. chemicalbook.com |
Analytical Characterization of Synthesized this compound
After synthesis and purification, the identity and purity of the resulting this compound must be confirmed through various analytical techniques.
X-Ray Diffraction (XRD): This is a powerful technique for confirming the crystalline structure of the compound. The powder XRD pattern of the synthesized product can be compared to standard diffraction data for this compound to verify its phase and identity. researchgate.net Studies on the related magnesium bromide hexahydrate show that XRD is used to identify different hydrated forms and their crystal structures, a principle that applies directly to the characterization of this compound. mpg.deresearchgate.net
Thermal Analysis (e.g., TGA, DTA): Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and dehydration process of the hydrated salt. TGA measures the change in mass as a function of temperature, which can confirm the presence of six water molecules in the hexahydrate structure by identifying the mass loss corresponding to dehydration. researchgate.net DTA can detect the endothermic process of dehydration and the subsequent exothermic decomposition of the anhydrous salt. atomistry.com
Infrared Spectroscopy (FTIR): Fourier-Transform Infrared Spectroscopy can be used to identify the functional groups present in the compound. The spectrum of this compound would show characteristic absorption bands for the bromate ion (BrO₃⁻) and the water of hydration (O-H stretching and H-O-H bending vibrations). gtilaboratorysupplies.com
Purity Analysis: Classical wet chemical methods can be employed to determine the purity of the sample. This can include titration to determine the concentration of bromate ions or testing for the presence of impurity ions like chlorides and sulfates. gtilaboratorysupplies.com
Table 3: Analytical Techniques for Characterization
| Analytical Technique | Purpose and Information Obtained |
|---|---|
| X-Ray Diffraction (XRD) | Confirms the crystalline structure and phase identity of the solid. researchgate.netresearchgate.net |
| Thermal Analysis (TGA/DTA) | Determines thermal stability, dehydration temperatures, and confirms the number of water molecules in the hydrate (B1144303). researchgate.net |
| Infrared Spectroscopy (FTIR) | Identifies characteristic vibrations of the bromate anion and water molecules, confirming the compound's chemical identity. gtilaboratorysupplies.com |
| Purity Assays (e.g., Titration) | Quantifies the amount of magnesium bromate present and detects the level of specific impurities like chlorides or sulfates. gtilaboratorysupplies.com |
Structural Elucidation and Advanced Crystallographic Investigations of Magnesium Bromate Hexahydrate
Determination of Crystal System and Space Group
The crystal structure of magnesium bromate (B103136) hexahydrate has been meticulously determined using single-crystal X-ray diffraction techniques. These investigations reveal that the compound crystallizes in the cubic crystal system . Specifically, it belongs to the space group Pa3 .
This classification places it within a group of isomorphous compounds, meaning they share the same crystal structure. Other compounds in this series include the hexahydrates of cobalt bromate, nickel bromate, copper bromate, and zinc bromate, as well as nickel chlorate (B79027) hexahydrate. The structure of magnesium bromate hexahydrate is analogous to the fluorite (CaF₂) structure, where the complex cation [Mg(H₂O)₆]²⁺ occupies the position of the Ca²⁺ ion, and the bromate anion (BrO₃⁻) takes the place of the fluoride (B91410) (F⁻) ion.
The crystallographic parameters for this compound have been refined to provide a precise model of its unit cell.
| Parameter | Value |
|---|---|
| Crystal System | Cubic |
| Space Group | Pa3 |
| Lattice Parameter (a) | 10.3956(9) Å |
| Formula Units per Unit Cell (Z) | 4 |
Detailed Analysis of the Coordination Environment of the Magnesium Cation
In the solid state, the magnesium cation (Mg²⁺) is not directly bonded to the bromate anions. Instead, it is coordinated by six water molecules, forming a distinct and stable complex cation: [Mg(H₂O)₆]²⁺ . These six water molecules are arranged around the central magnesium ion at the vertices of an octahedron, creating a highly symmetrical coordination environment.
The water molecules act as ligands, donating their lone pairs of electrons to the magnesium ion. All six Mg-O bonds within the octahedron are equivalent, with a measured bond length of approximately 2.10 Å. The formation of these discrete [Mg(H₂O)₆]²⁺ octahedra is a crucial element of the crystal's architecture.
The bromate anions (BrO₃⁻) are not part of the primary coordination sphere of the magnesium ion. They exist as separate, unbonded entities within the crystal lattice. Their primary role is to balance the positive charge of the [Mg(H₂O)₆]²⁺ cations. Furthermore, these anions are integral to the stability of the crystal structure through their participation in an extensive network of intermolecular interactions, which are detailed in the following section.
Intermolecular Interactions and Hydrogen Bonding Networks
The stability of the this compound crystal is not solely dependent on the ionic attraction between the [Mg(H₂O)₆]²⁺ cations and the BrO₃⁻ anions. A sophisticated three-dimensional network of hydrogen bonds provides significant stabilization to the lattice.
The hydrogen atoms of the coordinated water molecules are oriented towards the oxygen atoms of the adjacent bromate anions. This results in the formation of nearly linear O-H···O hydrogen bonds. These interactions effectively link the cationic octahedra and the free bromate anions, creating a cohesive and well-ordered crystalline solid. Spectroscopic studies have been employed to further characterize these hydrogen bonds, providing data on the O-H bond distances within the water molecules.
Crystallographic Studies of Dehydration Products of this compound
The study of dehydration processes in hydrated salts is essential for understanding their thermal stability and the structural transformations they undergo. When heated, this compound loses its water of crystallization. At a temperature of 200°C, it becomes fully dehydrated. If the temperature is increased further, the anhydrous magnesium bromate decomposes into magnesium oxide (MgO), bromine (Br₂), and oxygen (O₂).
It is important to note that stable lower hydrates of magnesium bromate are not readily isolated or characterized. The dehydration process appears to lead directly to the anhydrous compound, followed by decomposition.
The lower hydrates mentioned in the heading—magnesium bromide tetrahydrate (MgBr₂·4H₂O), magnesium bromide dihydrate (MgBr₂·2H₂O), and magnesium bromide monohydrate (MgBr₂·H₂O)—are the dehydration products of magnesium bromide hexahydrate (MgBr₂·6H₂O) , not this compound.
Studies on the thermal dehydration of magnesium bromide hexahydrate show a stepwise loss of water molecules, resulting in the formation of these distinct lower hydrates. Each of these phases possesses a unique crystal structure:
MgBr₂·4H₂O: This structure is composed of discrete [MgBr₂(H₂O)₄] octahedra.
MgBr₂·2H₂O: The structure consists of single chains of edge-sharing [MgBr₄(H₂O)₂] octahedra.
MgBr₂·H₂O: This hydrate (B1144303) is formed by double chains of edge-sharing [MgBr₅(H₂O)] octahedra.
These structural arrangements highlight how the bromide ions, which are unbonded in the hexahydrate, become incorporated into the primary coordination sphere of the magnesium ion as water molecules are removed.
Isotypical Relationships with Corresponding Chloride Hydrates
This compound, Mg(BrO₃)₂·6H₂O, exhibits a close structural relationship with a family of isomorphous compounds. researchgate.netajsonline.org Isomorphous crystals are those that share the same crystal structure, even if they are composed of different chemical elements. In the case of this compound, it is isomorphous with the bromates of several other divalent metals, including cobalt, nickel, copper, and zinc. researchgate.net It also shares its structure with nickel chlorate hexahydrate. researchgate.net
The structural framework of this compound can be understood by its relation to the fluorite (CaF₂) structure. In this arrangement, the complex cation [Mg(H₂O)₆]²⁺ occupies the position of the Ca²⁺ ion, while the bromate anion (BrO₃⁻) takes the place of the fluoride ion (F⁻). researchgate.net This substitution results in a cubic crystal system with the space group Pa͞3. researchgate.net
While this compound is isomorphous with several other metal bromates and nickel chlorate hexahydrate, its relationship with magnesium chloride hexahydrate (MgCl₂·6H₂O) is not one of direct isomorphism in the same crystal system. Magnesium chloride hexahydrate crystallizes in the monoclinic space group C2/m. crystallography.netmst.edu However, the lower hydrates of magnesium bromide are isotypical with their corresponding chloride counterparts. researchgate.netresearchgate.net For instance, the structures of MgBr₂·4H₂O and MgCl₂·4H₂O are related. researchgate.netresearchgate.net
The structure of magnesium bromide hexahydrate (MgBr₂·6H₂O) is characterized by discrete [Mg(H₂O)₆]²⁺ octahedra and unbonded bromide anions. researchgate.netresearchgate.net This is distinct from the structure of this compound where the bromate ions are an integral part of the crystal lattice and are involved in hydrogen bonding with the water molecules of the magnesium hexahydrate complex. researchgate.net
Table 1: Crystallographic Data for this compound and Related Compounds
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| This compound | Mg(BrO₃)₂·6H₂O | Cubic | Pa͞3 | 10.3956 | 10.3956 | 10.3956 | 90 |
| Zinc Bromate Hexahydrate | Zn(BrO₃)₂·6H₂O | Cubic | T4-P213 | 10.31 | 10.31 | 10.31 | 90 |
| Magnesium Bromide Hexahydrate | MgBr₂·6H₂O | Monoclinic | C2/m | 10.290 | 7.334 | 6.211 | 93.42 |
| Magnesium Chloride Hexahydrate | MgCl₂·6H₂O | Monoclinic | C2/m | 9.87 | 7.11 | 6.07 | 93.73 |
Note: Data sourced from multiple crystallographic studies. researchgate.netajsonline.orgmst.edu
Application of X-ray Diffraction Techniques (Single Crystal and Powder)
X-ray diffraction (XRD) is a fundamental technique for determining the atomic and molecular structure of a crystal. Both single-crystal and powder XRD methods have been instrumental in elucidating the structure of this compound.
Powder X-ray Diffraction (PXRD) is a complementary technique that uses a finely powdered sample instead of a single crystal. nist.gov While it generally provides less detailed structural information than SC-XRD, it is invaluable for phase identification, determining lattice parameters, and studying crystalline materials in a polycrystalline form. researchgate.netnist.gov For this compound, PXRD can be used to confirm the phase purity of a synthesized sample and to monitor structural changes, for example, during dehydration processes. researchgate.net The diffraction pattern obtained from a powder sample consists of a series of peaks at different diffraction angles (2θ), which are characteristic of the crystal structure of the material. By comparing the experimental powder pattern with calculated patterns from known crystal structures, the identity and purity of the compound can be verified.
Table 2: Key Findings from X-ray Diffraction Studies of this compound
| Technique | Key Findings | Reference |
| Single-Crystal XRD | - Determined the cubic crystal system and Pa͞3 space group.- Established the structure as being composed of [Mg(H₂O)₆]²⁺ octahedra and BrO₃⁻ ions.- Revealed the presence of nearly linear hydrogen bonds between water molecules and bromate ions. | researchgate.net |
| Powder XRD | - Confirms the crystalline phase and purity of the compound.- Can be used to study the dehydration process and identify intermediate hydrates. | researchgate.net |
Theoretical Crystallography and Structural Prediction Approaches (e.g., DFT-based)
In addition to experimental techniques, theoretical and computational methods play a significant role in understanding and predicting the crystallographic properties of materials like this compound.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of many-body systems. aps.org In the context of crystallography, DFT calculations can be used to:
Predict Crystal Structures: By calculating the total energy of different possible atomic arrangements, DFT can help predict the most stable crystal structure.
Optimize Crystal Geometries: Starting from an experimental structure, DFT can be used to refine the atomic positions and unit cell parameters to find the minimum energy configuration.
Calculate Physical Properties: DFT can be used to compute various properties of the crystal, such as its electronic band structure, vibrational frequencies (phonons), and elastic constants. This information can be correlated with experimental data from techniques like infrared and Raman spectroscopy. researchgate.net
Theoretical approaches, in conjunction with experimental data from X-ray diffraction, provide a comprehensive understanding of the intricate structural details of this compound.
Spectroscopic Characterization and Vibrational Dynamics of Magnesium Bromate Hexahydrate
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful tool for probing the vibrational modes of molecules. In the case of magnesium bromate (B103136) hexahydrate, the IR spectrum reveals characteristic absorptions corresponding to the vibrations of the water molecules and the bromate ions.
The crystal structure of magnesium bromate hexahydrate is isostructural with other cubic halate hexahydrates like those of cobalt, nickel, and zinc. researchgate.net In these structures, the metal cation is coordinated to six water molecules, forming a hexaaquamagnesium(II) complex, [Mg(H₂O)₆]²⁺. The bromate ions, BrO₃⁻, occupy positions within the crystal lattice.
The fundamental vibrational modes of the BrO₃⁻ ion, which has a pyramidal C₃ᵥ symmetry in its free state, are of particular interest. These modes include the symmetric stretch (ν₁), the symmetric bend (ν₂), the asymmetric stretch (ν₃), and the asymmetric bend (ν₄). In the solid state, the site symmetry of the bromate ion can be lower than C₃ᵥ, leading to the lifting of degeneracies and the appearance of additional bands in the spectrum. For bromate ions at sites of C₃ symmetry, the order of the stretching modes is typically ν₁ < ν₃. researchgate.net
The vibrational modes of the coordinated water molecules and the Mg-O bonds of the [Mg(H₂O)₆]²⁺ cation also contribute to the IR spectrum. nih.gov
A theoretical study on hydrated magnesium sulfate (B86663) salts suggests that the interaction with the magnesium ion can significantly affect the vibrational frequencies of the water molecules. nasa.gov
Table 1: General Infrared Absorption Regions for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| H₂O | O-H Stretching | 3000 - 3600 |
| H₂O | H-O-H Bending | ~1600 - 1700 |
| BrO₃⁻ | Asymmetric Stretching (ν₃) | ~800 |
| BrO₃⁻ | Symmetric Stretching (ν₁) | ~790 |
| BrO₃⁻ | Asymmetric Bending (ν₄) | ~420 |
| BrO₃⁻ | Symmetric Bending (ν₂) | ~350 |
Note: The exact positions of the bands can vary due to crystal field effects and hydrogen bonding.
The O-H stretching region in the IR spectrum of this compound, typically between 3000 and 3600 cm⁻¹, provides valuable information about the hydrogen bonding network within the crystal. The presence of broad absorption bands in this region is indicative of water molecules involved in hydrogen bonds of varying strengths. nih.gov The O-H stretching frequencies in hydrated salts are generally shifted to lower wavenumbers compared to free water, with the magnitude of the shift correlating with the strength of the hydrogen bond. nasa.gov
The H-O-H bending vibration of the water molecules is expected to appear around 1600-1700 cm⁻¹. In hydrated salts, the position of this band can also be influenced by the coordination to the metal ion and the hydrogen bonding environment. nih.gov
Isotopic substitution, particularly the replacement of hydrogen with deuterium (B1214612) (D), is a powerful technique for assigning vibrational modes. Upon deuteration, the frequencies of vibrations involving the substituted hydrogen atoms will shift to lower wavenumbers due to the increased mass. libretexts.org
For O-H stretching and bending vibrations, the theoretical frequency ratio (ν_OH / ν_OD) is approximately 1.35-1.41. libretexts.org This significant shift allows for the unambiguous identification of water-related vibrations. Studies on other hydrated salts have shown that deuteration affects not only the high-frequency O-H stretching and bending modes but can also influence the lower-frequency librational modes of the water molecules. rsc.org While specific deuteration studies on this compound are not extensively documented, the principles of isotopic substitution would apply. The analysis of the spectra of partially deuterated samples can provide further insights into the coupling between different vibrational modes. rsc.org
Raman Spectroscopy Studies
Raman spectroscopy provides complementary information to IR spectroscopy, as the selection rules for Raman activity can differ.
In Raman spectroscopy, the vibrational modes that cause a change in the polarizability of the molecule are active. For this compound, both the internal modes of the bromate ion and the vibrations of the [Mg(H₂O)₆]²⁺ cation are expected to be Raman active.
A study investigating the Raman spectra of various salt solutions identified a distinct peak at approximately 355 cm⁻¹ for hydrated magnesium ions, which was assigned to the Mg-O stretching motion within the [Mg(H₂O)₆]²⁺ complex. cas.cz This indicates a relatively strong interaction between the magnesium ion and the coordinating water molecules. cas.cz
The internal vibrations of the bromate ion are also observable in the Raman spectrum. The symmetric stretching mode (ν₁) is typically strong in the Raman spectrum of bromates. nih.gov The exact frequencies and the potential splitting of degenerate modes can provide information about the site symmetry of the bromate ion in the crystal lattice. wikipedia.org
Table 2: Expected Raman Active Modes for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretching (H₂O) | 3000 - 3600 |
| H-O-H Bending (H₂O) | ~1600 - 1700 |
| BrO₃⁻ Asymmetric Stretching (ν₃) | ~800 |
| BrO₃⁻ Symmetric Stretching (ν₁) | ~790 |
| BrO₃⁻ Asymmetric Bending (ν₄) | ~420 |
| Mg-O Stretching ([Mg(H₂O)₆]²⁺) | ~355 |
Note: The intensities of Raman bands can differ significantly from IR bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a technique that provides detailed information about the local chemical environment of specific nuclei. For this compound, ¹H and ²⁵Mg NMR would be the most informative. However, specific experimental NMR data for this compound are scarce in the published literature.
Computational studies on various hydrated magnesium minerals have shown that ¹H NMR chemical shifts of water protons are sensitive to the coordination environment and hydrogen bonding. mdpi.comnih.gov For hydrated magnesium chloride, the water protons have chemical shifts predominantly in the range of δ = +4.0 to +5.0 ppm. mdpi.com It is expected that the ¹H NMR spectrum of this compound would show a signal in a similar region, corresponding to the protons of the six water molecules coordinated to the magnesium ion. The presence of multiple, overlapping signals could indicate crystallographically distinct water molecule environments. researchgate.net
²⁵Mg is a quadrupolar nucleus, which can lead to broad NMR signals, making it a challenging nucleus to study. rsc.org The chemical shift of ²⁵Mg is sensitive to the coordination number and the nature of the ligands. rsc.org Solid-state ²⁵Mg NMR studies on various magnesium compounds have shown that the isotropic chemical shifts for MgO₆ environments typically fall within a specific range. lancs.ac.uk For the [Mg(H₂O)₆]²⁺ cation in this compound, a single ²⁵Mg NMR signal would be expected, although its width would depend on the symmetry of the magnesium site in the crystal lattice.
Correlation of Spectroscopic Data with Crystal Structure and Bonding Characteristics
The spectroscopic properties of this compound are intrinsically linked to its crystal structure and the nature of the chemical bonds within it. X-ray diffraction studies have shown that this compound crystallizes in a cubic system with the space group Pa3̅. researchgate.net The structure is isomorphous with other hexahydrated metal bromates such as those of cobalt, nickel, copper, and zinc. researchgate.net
The crystal structure is characterized by the presence of hexa-aqua magnesium cations, [Mg(H₂O)₆]²⁺, and bromate anions, BrO₃⁻. In this arrangement, the magnesium ion is octahedrally coordinated to six water molecules. These coordinated water molecules are, in turn, involved in a network of hydrogen bonds with the oxygen atoms of the surrounding bromate anions. researchgate.net
This structural arrangement is directly reflected in the vibrational spectra (Infrared and Raman). The vibrational modes can be broadly categorized into:
Internal modes of the bromate ion: The BrO₃⁻ ion, with C₃ᵥ symmetry in its free state, exhibits characteristic stretching and bending vibrations. In the crystal lattice of this compound, the local symmetry of the bromate ion is C₃ᵥ, and the infrared and Raman spectra show an accidental degeneracy of the symmetric and asymmetric BrO stretching modes. researchgate.net
Vibrational modes of the hydration water: The water molecules give rise to stretching, bending, and librational (rocking, wagging, and twisting) modes. The O-H stretching vibrations are particularly sensitive to the strength of the hydrogen bonds. A chart of Raman bands of water in various crystals reports a band for Mg(BrO₃)₂·6H₂O, indicating the presence of these vibrations. ias.ac.in The coordination to the magnesium ion and the hydrogen bonding to the bromate ions influence the frequencies of these modes, typically causing a shift to lower wavenumbers for the O-H stretching bands compared to free water. scirp.org
Lattice vibrations: These low-frequency modes involve the translational and rotational motions of the [Mg(H₂O)₆]²⁺ and BrO₃⁻ ions as a whole within the crystal lattice.
The ¹H NMR chemical shift is a direct probe of the electronic environment of the water protons. The observed shift is a result of the shielding effects from the electron clouds, which are modulated by the coordination to the Mg²⁺ ion and the hydrogen bonding interactions with the bromate anions. The correlation of these spectroscopic data with the detailed crystallographic information allows for a comprehensive understanding of the structure-property relationships in this compound.
Thermal Behavior and Dehydration Pathways of Magnesium Bromate Hexahydrate
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are fundamental techniques used to study the thermal stability and phase transitions of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA detects differences in temperature between a sample and a reference material, indicating exothermic or endothermic events.
A comprehensive search of scientific databases for TGA and DTA studies specifically on magnesium bromate (B103136) hexahydrate did not yield detailed experimental curves or data tables. While some sources mention that water loss begins at approximately 70°C and decomposition of the neutron-activated salt occurs at 280°C, specific temperature ranges for the discrete dehydration steps and the subsequent decomposition of the anhydrous salt are not documented. Without access to TGA/DTA curves, a detailed analysis of the dehydration process and decomposition reactions remains unavailable.
In-situ X-ray Diffraction Studies of Thermal Dehydration
In-situ X-ray diffraction (XRD) is a powerful technique for studying the crystallographic changes in a material as it is heated. It allows for the identification of intermediate crystalline phases and the determination of their temperature stability ranges.
Identification of Phase Transitions During Heating
Detailed in-situ XRD studies tracking the phase transitions of magnesium bromate hexahydrate during thermal dehydration have not been found in the reviewed literature. Such a study would be crucial to identify the formation of lower hydrates (e.g., tetrahydrate, dihydrate, monohydrate) and ultimately the anhydrous magnesium bromate before its final decomposition. For comparison, studies on magnesium bromide hexahydrate have shown the formation of MgBr₂·4H₂O, MgBr₂·2H₂O, and MgBr₂·H₂O at specific temperature intervals, highlighting the type of information that is currently missing for the bromate analogue. researchgate.net
Determination of Thermal Expansion Coefficients for Hydrate (B1144303) Phases
The thermal expansion coefficient is a measure of how a material's size changes with a change in temperature. This property is determined from the changes in the unit cell parameters obtained from temperature-dependent XRD data. No studies reporting the thermal expansion coefficients for this compound or its lower hydrate phases were found.
Mechanistic and Kinetic Studies of Water Loss
The study of the mechanism and kinetics of dehydration provides insights into the rate at which water is lost and the factors that control this process. This often involves analyzing TGA data using various kinetic models. A search for mechanistic and kinetic studies on the water loss from this compound did not yield any specific research articles or data. Therefore, information regarding the activation energy, reaction order, and the kinetic model that describes the dehydration process is not available.
Investigation of Solid-State Decomposition Mechanisms
The solid-state decomposition of metal bromates can be a complex process involving multiple steps and the formation of various products. The mechanism can be influenced by factors such as temperature, atmosphere, and the presence of defects in the crystal lattice. While general information on the decomposition of alkali and alkaline earth metal bromates exists, specific studies detailing the solid-state decomposition mechanism of magnesium bromate are not present in the accessible literature. The final decomposition products are expected to be magnesium oxide (MgO), bromine, and oxygen, but the intermediate steps and reaction pathways have not been elucidated.
Solution Chemistry and Crystallization Kinetics of Magnesium Bromate Hexahydrate
Phase Equilibria in Aqueous and Mixed Solvent Systems
The phase equilibria of magnesium bromate (B103136) hexahydrate, Mg(BrO₃)₂·6H₂O, in solution are fundamental to controlling its crystallization. The solubility of this compound dictates the supersaturation level, which is the primary driving force for crystallization. Magnesium bromate is soluble in water, dissolving to form magnesium ions (Mg²⁺) and bromate ions (BrO₃⁻). nih.gov The solid-liquid phase equilibrium is primarily represented by a solubility curve, which plots the concentration of a saturated solution against temperature.
While a detailed phase diagram for the binary Mg(BrO₃)₂-H₂O system is not extensively documented in publicly available literature, the principles can be understood from related systems, such as aqueous magnesium bromide (MgBr₂). In such binary aqueous systems, the phase diagram typically illustrates the equilibrium between the solution and various solid phases, including different hydrates (like MgBr₂·6H₂O) and the anhydrous salt. researchgate.net For magnesium bromate, the stable solid phase under many standard conditions is the hexahydrate. The solubility generally increases with temperature, meaning more salt can be dissolved in water at higher temperatures. This relationship is crucial for crystallization by cooling, where a saturated solution at a high temperature becomes supersaturated as it cools, leading to the precipitation of Mg(BrO₃)₂·6H₂O.
In mixed solvent systems, the phase equilibria become more complex. The addition of a co-solvent, such as an alcohol or other organic solvent, typically reduces the solubility of the ionic salt. This is because these co-solvents often have a lower dielectric constant than water, which diminishes their ability to solvate the Mg²⁺ and BrO₃⁻ ions effectively. This principle is utilized in antisolvent crystallization, where the addition of a miscible non-solvent to an aqueous solution of magnesium bromate induces supersaturation and crystallization. The phase diagram in a ternary system (e.g., Mg(BrO₃)₂ – water – organic solvent) would show the regions of stability for the solid phase and the single-phase liquid solution. whiterose.ac.uk
Table 1: Factors Influencing Phase Equilibria of Magnesium Bromate Hexahydrate
| Factor | Effect on Solubility in Aqueous Solution | Rationale |
|---|---|---|
| Temperature | Generally increases with increasing temperature. | The dissolution process is typically endothermic, favoring solubility at higher temperatures. |
| Pressure | Negligible effect. | The effect of pressure on the solubility of solids in liquids is generally insignificant under normal conditions. |
| Common Ion Effect | Decreases solubility. | Adding a soluble salt with a common ion (e.g., MgCl₂ or KBrO₃) shifts the dissolution equilibrium to the left, favoring crystallization. |
Crystal Growth Mechanisms and Habit Modification
Once stable nuclei have formed, they begin to grow into larger crystals. This growth occurs through the addition of solute molecules (or ions) from the supersaturated solution onto the surfaces of the existing crystal lattice. The rate of crystal growth is a key factor determining the final crystal size distribution.
The mechanism of growth can be understood through several models:
Two-Dimensional (2D) Nucleation : On a flat crystal face, growth can be initiated by the formation of a 2D nucleus on the surface, which then spreads across the face to form a new layer. This mechanism is often observed at high supersaturation levels. Studies on the analogous compound sodium bromate (NaBrO₃) have shown that its growth from aqueous solution at supersaturations above 2% appears to be governed by a 2D nucleation mechanism, specifically a polynucleation model. ias.ac.in
Spiral Growth (BCF Theory) : This model, proposed by Burton, Cabrera, and Frank, posits that crystal growth can occur at low supersaturation levels if the crystal surface contains screw dislocations. These dislocations provide a perpetual step on the crystal face, eliminating the need for 2D nucleation to form a new layer. Solute molecules can continuously add to this step, causing it to spiral around the dislocation point and leading to steady crystal growth. ias.ac.in
Crystal habit , or the external morphology of a crystal, is determined by the relative growth rates of its different crystallographic faces. Faces that grow slowly become the dominant, visible faces of the final crystal, while fast-growing faces may grow out of existence. The habit of this compound crystals can be modified by altering the crystallization conditions or by introducing specific additives.
Habit Modification can be achieved by:
Solvent Effects : Changing the solvent or using solvent mixtures can alter the interactions between the solvent and different crystal faces, thereby changing their relative growth rates.
Supersaturation and Temperature : These parameters can influence the dominant growth mechanism and thus affect the crystal habit.
Interaction with Non-Aqueous Solvents (e.g., Dimethyl Sulfoxide)
The interaction of this compound with non-aqueous solvents, such as dimethyl sulfoxide (B87167) (DMSO), can lead to significantly different chemical behavior compared to its behavior in water. DMSO is a polar aprotic solvent with a high dielectric constant and a strong ability to solvate cations.
When this compound is dissolved in a non-aqueous solvent like DMSO, several processes can occur:
Solvation : The Mg²⁺ and BrO₃⁻ ions will be solvated by the DMSO molecules. The magnesium ion, being a hard Lewis acid, is expected to coordinate strongly with the oxygen atom of the sulfoxide group (S=O) in DMSO.
Displacement of Water : The DMSO molecules may compete with and displace the water molecules in the hydration shell of the Mg²⁺ ion. This can be a partial or complete displacement, depending on the conditions and the relative concentrations of water and DMSO.
Solvate Formation : If the solution is crystallized from DMSO, a new solid phase known as a solvate may form. In this structure, DMSO molecules are incorporated directly into the crystal lattice, analogous to how water molecules are incorporated in a hydrate (B1144303). The resulting crystal would be a magnesium bromate-DMSO solvate. The formation of such a solvate would depend on the relative thermodynamic stability of the DMSO solvate compared to the hydrate or the anhydrous salt.
The potential formation of a DMSO solvate highlights the versatility of the crystallization process. Characterization of such a new solid phase would typically involve techniques like thermogravimetric analysis (TGA) to determine the stoichiometry of the incorporated solvent and single-crystal X-ray diffraction to elucidate the precise crystal structure and the coordination environment of the magnesium ion.
Table 2: Comparison of Water and Dimethyl Sulfoxide (DMSO) as Solvents
| Property | Water (H₂O) | Dimethyl Sulfoxide (DMSO) |
|---|---|---|
| Type | Protic | Aprotic |
| Dielectric Constant (at 20°C) | ~80.1 | ~47.2 |
| Boiling Point | 100 °C | 189 °C |
| Cation Solvation | Coordinates with Mg²⁺ via oxygen. | Coordinates strongly with Mg²⁺ via the sulfoxide oxygen. |
| Hydrogen Bonding | Strong hydrogen bond donor and acceptor. | Hydrogen bond acceptor only. |
Reactivity and Reaction Mechanisms of Magnesium Bromate Hexahydrate
Behavior as an Oxidizing Agent
Magnesium bromate (B103136) hexahydrate is classified as a strong oxidizing agent, a characteristic that dictates its reactivity with a variety of substances nih.govnoaa.gov. Its oxidizing power stems from the bromate anion (BrO₃⁻), where bromine is in a high oxidation state (+5).
As a potent oxidizing agent, magnesium bromate hexahydrate reacts vigorously with organic materials and reducing agents smolecule.com. Such reactions can be hazardous, potentially leading to ignition or explosion. The presence of combustible materials, such as wood, paper, or oil, in contact with magnesium bromate can create a significant fire risk nih.govnoaa.gov.
The reactivity is particularly pronounced with finely divided metals. For instance, a mixture of finely divided aluminum and magnesium bromate can explode upon exposure to heat, percussion, or friction nih.govnoaa.gov. This highlights the compound's capacity to undergo rapid and highly exothermic reactions with suitable reducing agents.
| Reactant Type | Reactivity | Potential Hazards |
|---|---|---|
| Organic Materials (e.g., wood, paper, oil) | Vigorous reaction, can accelerate burning | Ignition, Fire Hazard |
| Finely Divided Metals (e.g., Aluminum) | Can react explosively | Explosion upon heat, percussion, or friction |
Detailed studies on the full range of byproducts from the reaction of this compound with various organic materials are not extensively available in the reviewed literature. However, information on its decomposition and reaction with acids provides insight into potential gaseous release.
When this compound reacts with acids, it leads to the release of bromine gas (Br₂) smolecule.com. Bromine gas is corrosive and poses health risks. Upon heating, the compound first loses its water of hydration at approximately 200°C and decomposes at higher temperatures smolecule.com. While specific decomposition products for magnesium bromate are not detailed, the thermal decomposition of metal bromates typically yields metal bromides and oxygen gas. In reactions with hydrocarbons, irritating, corrosive, and/or toxic gases may be produced, particularly in the event of a fire nih.gov.
Complex Formation Studies (e.g., with methyl alcohol)
The literature indicates that this compound can react with methyl alcohol to form a complex chemicalbook.com. However, detailed research findings, including the structure, stability, and mechanism of this complex formation, are not widely documented in the available scientific sources. The interaction likely involves the coordination of the alcohol molecules with the magnesium cation, potentially displacing the water of hydration. Further research would be necessary to fully characterize this complex.
Role as a Reagent in Organic and Inorganic Synthesis
This compound is identified as a chemical reagent with potential applications in both organic and inorganic synthesis, primarily owing to its properties as an oxidizing agent smolecule.comchemicalbook.com. It is also used as an analytical reagent chemicalbook.com.
Despite its classification as a reagent, specific, well-documented examples of its use in synthetic organic or inorganic chemistry are limited in readily accessible literature. While it can be utilized as a catalyst or reagent in organic synthesis, its industrial application has been minimal due to the availability of other oxidizing agents smolecule.comchemicalbook.com. Its role in inorganic synthesis is not well-defined in the reviewed sources.
| Field of Synthesis | Role | Note |
|---|---|---|
| Organic Synthesis | Reagent or Catalyst | Limited industrial use due to availability of alternatives. Specific reaction examples are not widely documented. |
| Analytical Chemistry | Analytical Reagent | General use in analytical procedures. |
Advanced Applications in Materials Science and Chemical Synthesis Research
Catalytic Applications in Organic Reactions
The utility of magnesium compounds as catalysts in organic synthesis is well-established, particularly due to the Lewis acidic nature of the Mg²⁺ ion. However, the specific catalytic applications of magnesium bromate (B103136) hexahydrate are not extensively documented in current scientific literature.
Multicomponent reactions (MCRs), such as the Biginelli reaction, are highly efficient chemical strategies for synthesizing complex molecules in a single step. The Biginelli reaction, which produces biologically significant 3,4-dihydropyrimidin-2(1H)-ones, is often catalyzed by Lewis or Brønsted acids. researchgate.net Research has demonstrated the effectiveness of various magnesium halides, including magnesium bromide (MgBr₂) and magnesium chloride hexahydrate, as catalysts for this reaction. researchgate.netresearchgate.net These compounds are thought to activate the carbonyl group of the aldehyde, facilitating the key carbon-carbon and carbon-nitrogen bond-forming steps of the reaction mechanism.
Despite the documented catalytic activity of other magnesium halides, specific studies detailing the use of magnesium bromate hexahydrate as a catalyst for the Biginelli reaction or other multicomponent reactions are not prominent in the available research.
The bromate ion (BrO₃⁻) is a strong oxidizing agent. However, research into electrochemical processes involving bromate primarily focuses on its formation from bromide ions during water treatment, rather than the use of bromate salts as reagents for electrochemical oxidation. wikipedia.orgwhu.edu.cn Studies on the electrochemical oxidation of water containing bromide show that bromate can be generated at the anode, a process influenced by factors like current density and pH. whu.edu.cnrsc.org There is a lack of specific research literature describing the application of this compound as a mediator or primary agent in electrochemical oxidation processes for chemical synthesis.
Utilization as a Flame Retardant in Polymer and Material Systems
This compound has been identified in patent literature as a potential flame retardant for polymers. google.comgoogle.com Its chemical structure suggests it could function through mechanisms characteristic of both halogenated and hydrated mineral flame retardants.
Halogenated Flame Retardancy: Brominated flame retardants (BFRs) typically function in the gas phase. alfa-chemistry.com Upon heating, they release bromine radicals (Br•) or hydrogen bromide (HBr). These species interfere with the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the combustion chain reaction in a flame, effectively quenching it. mst.dkfrfabric.com
Hydrated Mineral Flame Retardancy: Hydrated minerals, such as magnesium hydroxide (B78521) (Mg(OH)₂), contribute to flame retardancy through a condensed-phase mechanism. drugbank.com Their decomposition is an endothermic process that cools the polymer substrate. google.com Crucially, this decomposition releases water vapor, which dilutes the flammable gases and oxygen in the vicinity of the flame. google.com
As a hydrated salt containing bromine, this compound could theoretically leverage both of these mechanisms. A 2012 patent application for fire-resistant paints lists this compound among a variety of hydrated minerals that are believed to provide fire retardant action via an endothermic release of water. google.com An earlier patent also mentions magnesium bromate as a potential smoke-retardant additive for halogen-containing polymers. google.com While these patents suggest its potential, detailed performance data and specific applications in commercial polymer systems are not widely published in peer-reviewed journals.
| Potential Flame Retardant Mechanism | Description |
| Gas Phase Inhibition | Release of bromine species upon heating to interrupt the radical chain reactions of combustion. |
| Condensed Phase Cooling | Endothermic release of its six water molecules of hydration, which cools the material and dilutes flammable gases. |
Investigation in Energy Storage Devices
The development of rechargeable magnesium batteries is a significant area of research, driven by magnesium's high theoretical volumetric capacity and dendrite-free deposition, which enhances safety compared to lithium. wikipedia.orgnih.gov A primary challenge in this field is the development of suitable electrolytes that are compatible with both the magnesium anode and high-voltage cathodes. nih.gov
Most research on electrolytes for magnesium batteries has concentrated on non-aqueous systems, utilizing salts like magnesium bis(trifluoromethanesulfonyl)imide (Mg(TFSI)₂) or Grignard-reagent-based solutions. greyb.comrsc.org However, the potential for aqueous systems, particularly for applications like flow batteries, is also being considered. A Russian patent identified magnesium bromate as a candidate for such systems, noting its high solubility in water (5.36 molar concentration at 60°C). google.com This high solubility is a key attribute for an electrolyte salt, as it allows for a high concentration of charge-carrying ions. Despite this mention, magnesium bromate is not a commonly investigated salt in the mainstream development of rechargeable magnesium batteries, where the focus remains largely on non-nucleophilic, non-aqueous electrolytes.
Potential in Synthesis of Nanomaterials (e.g., Superconductors, Nanowires)
Magnesium compounds serve as important precursors for the synthesis of various nanomaterials, most notably magnesium oxide (MgO) and magnesium hydroxide (Mg(OH)₂) nanostructures. nih.govrsc.org These materials have applications in catalysis, reinforcement of polymers, and as antibacterial agents. Synthesis methods often involve the thermal decomposition or chemical transformation of magnesium salts like magnesium acetate, magnesium chloride, or magnesium sulfate (B86663). nih.govrsc.org
A 2022 patent application concerning a method for producing mesoporous magnesium hydroxide nanoplates lists magnesium bromate among many other water-soluble magnesium salts as a potential precursor. google.com The method involves the solvothermal treatment of a magnesium salt solution. google.com While magnesium bromate is noted as a possibility, the patent indicates a preference for magnesium chloride. google.com Specific research articles demonstrating the successful synthesis of nanomaterials using this compound as the primary precursor are not prevalent in the scientific literature. The synthesis of magnesium-based nanowires, for example, is typically achieved through methods like thermal evaporation of magnesium metal or chemical vapor deposition. rsc.orgaip.org
Theoretical and Computational Chemistry Studies of Magnesium Bromate Hexahydrate
Density Functional Theory (DFT) Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate molecular geometries, bond energies, electronic properties, and vibrational frequencies with high accuracy.
DFT calculations are instrumental in elucidating the electronic structure and the nature of chemical bonds within magnesium bromate (B103136) hexahydrate. The primary structural unit of interest is the hexaaquamagnesium cation, [Mg(H₂O)₆]²⁺, where a central magnesium ion is octahedrally coordinated by six water molecules. researchgate.net The bromate anions are situated in the crystal lattice, participating in hydrogen bonding with the coordinated water molecules.
DFT studies on [Mg(H₂O)₆]²⁺ reveal the nature of the Mg-O bond and the influence of the magnesium ion on the water molecules. aimspress.comaimspress.com Natural Bond Orbital (NBO) analysis, a common technique used with DFT results, shows significant charge transfer from the oxygen lone pairs of the water molecules to the vacant orbitals of the Mg²⁺ ion. aimspress.com This donation results in a strong, partially covalent Mg-O interaction and a polarization of the O-H bonds in the water molecules, making their hydrogen atoms more acidic and available for hydrogen bonding with the bromate anions. researchgate.net The interaction between the Mg²⁺ ion and the carbonate solvents has been shown to affect the HOMO and LUMO states of the solvents. nih.gov
Calculations typically employ functionals like B3LYP or M06-2X combined with basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy for describing both the geometry and electronic properties of such hydrated complexes. aimspress.comnih.gov The results of these calculations provide optimized bond lengths, bond angles, and atomic charges, which are fundamental to understanding the compound's stability and reactivity.
| Parameter | Calculated Value | Significance |
|---|---|---|
| Mg-O Bond Length | ~2.11 Å | Indicates a strong ion-dipole interaction between Mg²⁺ and the oxygen of the water ligands. aimspress.com |
| O-H Bond Length | ~0.97 Å | Slightly elongated compared to free water due to polarization by the Mg²⁺ ion. aimspress.com |
| Natural Charge on Mg | ~+1.82 e | Shows charge transfer from water ligands, reducing the formal +2 charge. aimspress.com |
| Natural Charge on O | ~-0.95 e | Demonstrates the electron density on the oxygen atom involved in bonding to magnesium. |
| Stabilization Energy (LP(O) → Mg) | ~22.7 kcal/mol | Quantifies the energy of the charge donation from the oxygen lone pair (LP) to magnesium, indicating significant bond strength. aimspress.com |
DFT is a reliable method for predicting the vibrational spectra (infrared and Raman) of molecules and crystals. psu.edu The calculation involves first optimizing the molecular geometry to find a minimum on the potential energy surface. Subsequently, the second derivatives of the energy with respect to atomic displacements are computed to form a Hessian matrix. uit.no Diagonalizing this mass-weighted matrix yields the vibrational frequencies and the corresponding normal modes. uit.no
For magnesium bromate hexahydrate, a full vibrational analysis would include modes from three sources: the internal vibrations of the bromate ion, the internal vibrations of the water molecules, and the lattice modes, which involve the vibrations of the [Mg(H₂O)₆]²⁺ and BrO₃⁻ ions against each other. DFT calculations can predict the frequencies of the four fundamental vibrational modes of the C₃ᵥ symmetric bromate ion: the symmetric stretch (ν₁), the symmetric bend (ν₂), the asymmetric stretch (ν₃), and the asymmetric bend (ν₄). These calculated frequencies can be compared with experimental data to validate the computational model.
| Vibrational Mode | Symmetry | Typical Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|---|
| ν₁ (Symmetric Stretch) | A₁ | ~830 | ~805 |
| ν₂ (Symmetric Bend) | A₁ | ~430 | ~418 |
| ν₃ (Asymmetric Stretch) | E | ~810 | ~770 |
| ν₄ (Asymmetric Bend) | E | ~365 | ~355 |
The stability of a hydrated salt is intrinsically linked to the energetics of its hydration and dehydration processes. DFT calculations can provide accurate enthalpies for the stepwise removal of water molecules, which is crucial for understanding the thermal stability of this compound. rsc.org This is achieved by calculating the total electronic energy (E) of the different hydrates (Mg(BrO₃)₂·nH₂O) and of a free water molecule. The enthalpy of dehydration for a single step can be calculated as:
ΔH = E(product solid) + E(H₂O gas) - E(reactant solid)
This approach has been successfully applied to other hydrated salts, such as magnesium chloride and calcium chloride, to determine their thermal degradation pathways. rsc.org Such calculations reveal which water molecules are most weakly or strongly bound and predict the temperatures at which dehydration events are likely to occur, providing a molecular-level explanation for experimental thermogravimetric analysis (TGA) results.
| Dehydration Step | Reaction | Calculated ΔH (kJ/mol) |
|---|---|---|
| Step 1 (Hexa → Tetra) | MgX₂·6H₂O(s) → MgX₂·4H₂O(s) + 2H₂O(g) | 55 - 60 |
| Step 2 (Tetra → Di) | MgX₂·4H₂O(s) → MgX₂·2H₂O(s) + 2H₂O(g) | 60 - 65 |
| Step 3 (Di → Mono) | MgX₂·2H₂O(s) → MgX₂·1H₂O(s) + H₂O(g) | 65 - 75 |
| Step 4 (Mono → Anhydrous) | MgX₂·1H₂O(s) → MgX₂(s) + H₂O(g) | 75 - 85 |
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of dynamic processes, such as ion solvation, transport phenomena, and phase transitions.
When this compound dissolves in water, the magnesium and bromate ions become solvated by water molecules. MD simulations are the primary computational tool for studying the structure and dynamics of these solvated ions. osu.edu Simulations of Mg²⁺ in aqueous solution consistently show a very stable, octahedrally coordinated first solvation shell containing six water molecules. researchgate.netrsc.org
Key properties derived from MD simulations include:
Radial Distribution Functions (RDFs): These functions, g(r), describe the probability of finding an atom at a certain distance from a central atom. The Mg-O RDF for aqueous Mg²⁺ shows a sharp, well-defined first peak, confirming the rigid structure of the first hydration shell. researchgate.net
Coordination Number (CN): By integrating the RDF, the average number of water molecules in the first solvation shell can be calculated, which for Mg²⁺ is robustly found to be six. researchgate.net
Water Residence Time: MD simulations can quantify the average time a water molecule spends in the first hydration shell of Mg²⁺ before exchanging with a molecule from the bulk solvent. For Mg²⁺, this residence time is very long (on the nanosecond to microsecond scale), classifying it as a "structure-making" ion with slow ligand exchange dynamics. osu.edu
Simulations also provide insight into ion pairing. researchgate.net They can distinguish between contact ion pairs (CIP), where Mg²⁺ and BrO₃⁻ are in direct contact, solvent-shared ion pairs (SSIP), where they are separated by one layer of water, and fully solvated ions. The potential of mean force (PMF) between the ions can be calculated to determine the energetic favorability of these different states. osu.edu
| Property | Typical Value | Interpretation |
|---|---|---|
| Mg-O RDF First Peak Position | ~2.1 Å | The most probable distance between the Mg²⁺ ion and the oxygen of a first-shell water molecule. osu.edu |
| Mg²⁺ Coordination Number | 6.0 | Confirms a stable, octahedral first hydration shell. rsc.org |
| First Shell Water Residence Time | > 1 ns (up to μs) | Indicates very slow water exchange, characteristic of a strongly hydrating cation. osu.edu |
MD simulations can be used to model the structural transformations that this compound undergoes upon changes in temperature or pressure. researchgate.net By heating a simulated crystal, one can observe the process of dehydration at an atomic level. These simulations can track the increase in the mobility of water molecules, the breaking of hydrogen bonds, and the eventual departure of water from the crystal lattice. tue.nl This provides a dynamic picture that complements the static energy calculations from DFT.
Simulating phase transitions requires accurate force fields—a set of parameters that define the potential energy of the system. tue.nl For hydrated salts, these force fields must correctly describe ion-water, water-water, and ion-ion interactions. The development and validation of such force fields are a critical aspect of the research, often involving fitting parameters to reproduce experimental crystal structures and thermodynamic data. tue.nl These simulations can reveal the mechanisms of phase transitions, such as whether dehydration occurs layer-by-layer or through the formation of defects and channels within the crystal. researchgate.net
Quantum Chemical Approaches for Reactivity and Reaction Mechanism Insights
Typically, quantum chemical approaches such as Density Functional Theory (DFT) and other ab initio methods are employed to provide insights into the electronic structure, reaction pathways, and transition states of chemical processes. For related compounds, such as magnesium chloride hexahydrate, thermal decomposition has been a subject of study, revealing multi-step dehydration and hydrolysis processes. Similarly, computational analyses have been performed on the formation of magnesium silicate (B1173343) monomers and the thermal decomposition of magnesium carbonate. These studies showcase the capability of computational chemistry to elucidate reaction mechanisms and thermodynamic parameters.
However, analogous computational investigations into the decomposition, reactivity with other substances, or mechanistic pathways of this compound have not been identified. As an oxidizing agent, magnesium bromate is known to react vigorously with reducing agents and organic materials, potentially leading to ignition. Understanding the fundamental mechanisms of these reactions at a quantum chemical level would be beneficial for safety and application purposes, but such specific research findings are not currently present in the public domain.
Further theoretical research would be necessary to delineate the specific reaction coordinates, activation energies, and electronic transformations involved in the reactivity of this compound.
Comparative Research with Analogous Inorganic Hydrates and Bromates
Structural and Thermal Comparisons with Magnesium Halide Hydrates (e.g., MgCl₂·6H₂O, MgBr₂·6H₂O, MgI₂·6H₂O)
Magnesium bromate (B103136) hexahydrate presents notable structural differences when compared to magnesium halide hexahydrates. While detailed crystallographic data for magnesium bromate hexahydrate is not extensively documented, it is known to be isomorphous with zinc bromate hexahydrate. ajsonline.org The latter possesses a cubic crystal structure, which suggests that this compound also crystallizes in the cubic system. ajsonline.org In contrast, magnesium chloride hexahydrate (MgCl₂·6H₂O) and magnesium bromide hexahydrate (MgBr₂·6H₂O) both exhibit a monoclinic crystal structure. lobachemie.com This fundamental difference in crystal symmetry highlights the significant influence of the polyatomic bromate anion (BrO₃⁻) on the crystal lattice compared to the spherical halide ions (Cl⁻ and Br⁻).
The thermal decomposition pathways of these hydrates also show considerable variation. This compound is reported to lose its six water molecules at approximately 200°C, with decomposition of the anhydrous salt occurring at higher temperatures. smolecule.comdrugfuture.com The thermal decomposition of magnesium chloride hexahydrate is a more complex, multi-step process. It begins to lose water at around 50°C and proceeds through several lower hydrates, with the formation of magnesium hydroxychloride (Mg(OH)Cl) through hydrolysis at higher temperatures, before ultimately converting to magnesium oxide (MgO) above 415°C. Similarly, the dehydration of magnesium bromide hexahydrate involves the formation of intermediate hydrates. In contrast, magnesium iodide hexahydrate (MgI₂·6H₂O) is less thermally stable and can decompose in the air at room temperature, releasing elemental iodine.
Table 1: Comparison of this compound with Magnesium Halide Hydrates
| Compound | Formula | Crystal System | Key Thermal Events |
|---|---|---|---|
| This compound | Mg(BrO₃)₂·6H₂O | Cubic (inferred) | Dehydration ~200°C |
| Magnesium Chloride Hexahydrate | MgCl₂·6H₂O | Monoclinic | Multi-step dehydration starting ~50°C, hydrolysis, forms MgO >415°C |
| Magnesium Bromide Hexahydrate | MgBr₂·6H₂O | Monoclinic | Decomposes at 172.4°C |
| Magnesium Iodide Hexahydrate | MgI₂·6H₂O | Monoclinic | Decomposes in air at room temperature |
Comparative Analysis with Other Magnesium Salt Hydrates (e.g., Magnesium Sulfate (B86663), Nitrate (B79036), Phosphate (B84403) Hexahydrates)
When compared with other magnesium salt hydrates containing polyatomic anions, both similarities and differences emerge. Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O), like the bromate, contains a central magnesium ion coordinated to six water molecules. However, its thermal decomposition is also a multi-stage process involving dehydration to lower hydrates followed by decomposition to magnesium oxide, oxygen, and nitrogen oxides.
Magnesium sulfate exists most commonly as the heptahydrate (MgSO₄·7H₂O), known as Epsom salt, which has a different crystal structure and hydration number. Its thermal decomposition involves a stepwise loss of water molecules, eventually forming anhydrous magnesium sulfate, which is stable up to high temperatures.
Hydrated magnesium phosphates, such as magnesium ammonium (B1175870) phosphate hexahydrate (struvite), also display complex thermal behavior. Upon heating, struvite decomposes to form dittmarite (MgNH₄PO₄·H₂O) and eventually an amorphous phase, with the evolution of both water and ammonia. This contrasts with the simpler dehydration of this compound.
Table 2: Comparison with Other Magnesium Salt Hydrates
| Compound | Formula | Common Hydration State | Key Thermal Events |
|---|---|---|---|
| This compound | Mg(BrO₃)₂·6H₂O | Hexahydrate | Dehydration ~200°C |
| Magnesium Nitrate Hexahydrate | Mg(NO₃)₂·6H₂O | Hexahydrate | Multi-step dehydration and decomposition to MgO |
| Magnesium Sulfate | MgSO₄·nH₂O | Heptahydrate (common) | Stepwise dehydration to anhydrous MgSO₄ |
| Magnesium Ammonium Phosphate | MgNH₄PO₄·6H₂O | Hexahydrate | Decomposition with loss of H₂O and NH₃ |
Influence of Cation and Anion Variation on Crystal Structure and Reactivity
The crystal structure and reactivity of hydrated salts are significantly influenced by the properties of the constituent cations and anions. The size and charge of the cation play a crucial role in determining the coordination number and the geometry of the hydrated complex. For instance, the small size and +2 charge of the magnesium ion strongly favor the formation of the octahedral [Mg(H₂O)₆]²⁺ complex, which is a common structural feature in many of its hydrated salts, including the bromate and halide hexahydrates.
Distinctions from Anhydrous Magnesium Bromate and Other Hydration States
This compound is fundamentally different from its anhydrous counterpart, magnesium bromate (Mg(BrO₃)₂). The most apparent distinction is the presence of six molecules of water of crystallization in the hexahydrate. This water is integral to the crystal structure, with the water molecules directly coordinated to the magnesium cation to form the [Mg(H₂O)₆]²⁺ complex.
The physical properties are also markedly different. The hexahydrate is a crystalline solid, while the anhydrous form is typically a powder. The thermal behavior is distinct; heating the hexahydrate leads to an endothermic process of dehydration around 200°C to yield the anhydrous salt. smolecule.comdrugfuture.com The anhydrous salt itself will then decompose at higher temperatures.
While the hexahydrate is the most commonly cited hydrated form of magnesium bromate, other hydration states may exist under specific conditions of temperature and humidity, although they are not as well-characterized. This is analogous to other magnesium salts like the halides and sulfates, which can form a variety of hydrates with different numbers of water molecules depending on the conditions. lobachemie.com
Q & A
Q. What are the established methods for synthesizing magnesium bromate hexahydrate with high purity?
this compound (Mg(BrO₃)₂·6H₂O) is typically synthesized via controlled crystallization from aqueous solutions of magnesium salts (e.g., magnesium chloride) and bromic acid (HBrO₃). Key steps include:
- Precise stoichiometric mixing under acidic conditions to avoid premature decomposition of bromate ions.
- Slow evaporation at 15–20°C to promote hexahydrate formation, as rapid crystallization may yield lower-hydrate forms.
- Purity verification via titration (e.g., iodometric methods for bromate quantification) and X-ray diffraction (XRD) to confirm crystallinity .
Q. How can researchers characterize the solubility and stability of this compound under varying experimental conditions?
- Solubility : Measure gravimetrically by dissolving known masses in deionized water at controlled temperatures (e.g., 18°C yields 42 g/100 mL) and filtering undissolved solids. Compare with thermodynamic models for ionic solutions.
- Stability : Conduct thermogravimetric analysis (TGA) to assess dehydration and decomposition thresholds. For example, the hexahydrate may lose water above 100°C, followed by bromate decomposition at higher temperatures. Monitor phase transitions using differential scanning calorimetry (DSC) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation of dust or vapors, as bromates are strong oxidizers and may react violently with organic compounds.
- Store in airtight containers away from reducing agents or combustible materials.
- Emergency procedures should include neutralization of spills with sodium bisulfite to reduce bromate ions to less hazardous bromide .
Advanced Research Questions
Q. How can this compound be utilized as an oxidizing agent in catalytic or materials synthesis applications?
- Case Study : In organic synthesis, Mg(BrO₃)₂·6H₂O can oxidize alcohols to ketones under mild conditions. Optimize reaction parameters (e.g., solvent polarity, temperature) to balance oxidation efficiency and byproduct formation.
- Materials Science : Explore its role in synthesizing metal-organic frameworks (MOFs) by leveraging bromate’s oxidizing power to stabilize high-valence metal centers. Characterize products using Fourier-transform infrared spectroscopy (FTIR) and scanning electron microscopy (SEM) .
Q. What methodologies resolve contradictions in reported thermal decomposition pathways of this compound?
Discrepancies in decomposition temperatures (e.g., 1100°C vs. lower thresholds) may arise from differences in heating rates or atmospheric conditions. To address this:
- Perform parallel TGA experiments under inert (N₂) and oxidative (O₂) atmospheres.
- Pair with evolved gas analysis (EGA) to identify gaseous products (e.g., Br₂, O₂) and refine decomposition mechanisms .
Q. How can researchers optimize the use of this compound in electrochemical studies, such as battery or sensor development?
- Experimental Design : Test its electrolyte compatibility in non-aqueous systems (e.g., propylene carbonate) for lithium-bromate batteries. Monitor ionic conductivity and electrode stability via cyclic voltammetry.
- Data Analysis : Compare charge-discharge cycles with theoretical capacity (based on bromate’s redox potential) to identify efficiency losses. Use X-ray photoelectron spectroscopy (XPS) to analyze electrode surface degradation .
Q. What strategies improve the reproducibility of this compound-based protocols in environmental or analytical chemistry?
- Standardize sample preparation (e.g., pre-drying at 40°C to ensure consistent hydration state).
- Validate analytical methods (e.g., ion chromatography for bromate quantification) against certified reference materials.
- Address interferences from coexisting anions (e.g., chloride) by implementing masking agents or separation techniques .
Methodological Resources
- Spectral Data : Reference infrared (IR) and Raman spectra of analogous hexahydrates (e.g., magnesium ammonium phosphate) to identify characteristic O–H and Br–O vibrational modes .
- Quality Standards : Adhere to chemical reagent standards (e.g., HG/T 5272-2017) for purity criteria, packaging, and labeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
